molecular formula C17H19N7 B6439166 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549054-78-4

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6439166
CAS RN: 2549054-78-4
M. Wt: 321.4 g/mol
InChI Key: DDIXPKPVDOQYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine (4-Pyrazolyl-6-pyrimidinyl-4-methylpiperazinium) is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. It belongs to the class of pyrimidinyl-4-methylpiperaziniums, which are known for their wide range of biological activities. The compound is formed by the condensation of 1H-pyrazole, pyridine and piperazine. It has a molecular weight of 289.37 g/mol and a melting point of 109-110°C.

Scientific Research Applications

4-Pyrazolyl-6-pyrimidinyl-4-methylpiperazinium has been studied for its potential applications in medicinal chemistry and drug discovery. It has been demonstrated to possess a range of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, antifungal, and anticancer activities. In addition, it has been found to inhibit the growth of cancer cells, reduce tumor growth, and induce apoptosis. Furthermore, it has been shown to possess anti-HIV activity and to inhibit the replication of HIV virus.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Pyrazolyl-6-pyrimidinyl-4-methylpiperazinium in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, it has been demonstrated to possess a range of biological activities, making it a useful tool for drug discovery and medicinal chemistry research. The main limitation of using this compound in laboratory experiments is the lack of detailed information about its mechanism of action.

Future Directions

The future directions for 4-Pyrazolyl-6-pyrimidinyl-4-methylpiperazinium include further research into its mechanism of action, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to explore its potential as an anti-HIV agent, as well as its ability to inhibit the replication of HIV virus. Other potential future directions include the development of new synthetic methods for the synthesis of this compound, as well as the exploration of its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-Pyrazolyl-6-pyrimidinyl-4-methylpiperazinium involves the condensation of 1H-pyrazole, pyridine and piperazine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 110°C. The reaction proceeds in two steps: first, the 1H-pyrazole and pyridine react to form a pyrazole-pyridinium intermediate; then, the piperazine is added to the intermediate to form the final product.

properties

IUPAC Name

4-pyrazol-1-yl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-2-5-18-15(4-1)13-22-8-10-23(11-9-22)16-12-17(20-14-19-16)24-7-3-6-21-24/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXPKPVDOQYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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